Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

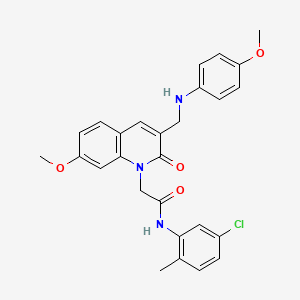

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also has a phenyl group attached to it. The compound also contains a chlorosulfonyl group and a carboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the phenyl group, and the addition of the chlorosulfonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The compound has a chiral center, which means it has a non-superimposable mirror image. The (1r,3r) notation in the name of the compound refers to the configuration of these chiral centers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the chlorosulfonyl group might be reactive towards nucleophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen

Cyclobutene Electrocyclic Reactions

- Methyl 3-formylcyclobutene-3-carboxylate, related to the compound , was studied for its behavior in thermolysis, which is a type of heat-induced chemical reaction. This research confirms theoretical predictions about the electrocyclization of the formyl-in, ester-out product of ring opening, contributing to our understanding of cyclobutene reactions (Niwayama & Houk, 1992).

Chirality in Cyclisation Reactions

- The compound's related structures, such as methyl thiazolidine carboxylates, were found to undergo base-induced cyclisation, leading to products with high enantiomeric purity. This showcases the compound's relevance in reactions where control of chirality is crucial (Betts et al., 1999).

Small-Ring Compounds and Carbonium Ion Reactions

- Studies on small-ring compounds like 1-methylcyclobutyl derivatives provide insights into the behavior of carbonium ions, which are crucial in various chemical synthesis processes (Cox et al., 1961).

Lewis Acid Catalyzed Reactions

- The Lewis acid-catalyzed reactions of related compounds demonstrate the potential to construct four-membered carbon rings, proving essential for synthesizing valuable intermediates in organic chemistry (Yu et al., 2009).

Functionalized Methyl Methacrylate Oligomers

- Research into the preparation of methyl methacrylate oligomers, closely related to the compound , shows potential applications in creating novel block copolymers and in reactive processing, highlighting its relevance in polymer science (Ebdon et al., 1989).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRLDKNXDWNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)

![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)

![N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2741023.png)

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)